Octafluoro-2-butene

Description

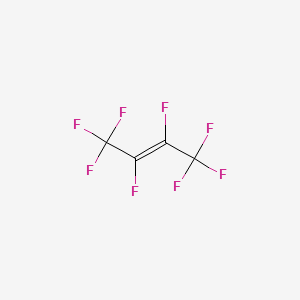

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,1,1,2,3,4,4,4-octafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJULBMCKQTTIG-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\F)(\C(F)(F)F)/F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8 | |

| Record name | OCTAFLUOROBUT-2-ENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1298 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880149 | |

| Record name | (E)-Perfluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octafluorobut-2-ene appears as a colorless, nonflammable gas. May asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used to make other chemicals., Colorless gas; [CAMEO] | |

| Record name | OCTAFLUOROBUT-2-ENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1298 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perfluoro-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

360-89-4, 1516-64-9 | |

| Record name | OCTAFLUOROBUT-2-ENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1298 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2E)-1,1,1,2,3,4,4,4-Octafluoro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorobut-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro-2-butene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,1,1,2,3,4,4,4-octafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Perfluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,1,1,2,3,4,4,4-octafluorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2,3,4,4,4-octafluorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO-2-BUTENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRD1744MZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Perfluoro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Fluorinated Workhorse

Perfluoro-2-butene (C4F8), a fully fluorinated alkene, stands as a versatile and highly reactive building block in the ever-expanding landscape of organofluorine chemistry. Its unique electronic properties, stemming from the high electronegativity of fluorine, impart reactivity patterns that are often orthogonal to those of their hydrocarbon analogs. This technical guide provides a comprehensive exploration of the physicochemical properties of perfluoro-2-butene, with a focus on its isomeric forms, reactivity, and practical applications for researchers in drug discovery and materials science. Understanding these fundamental characteristics is paramount to harnessing the full potential of this valuable fluorinated synthon.

Molecular Structure and Isomerism: A Tale of Two Geometries

Perfluoro-2-butene exists as two geometric isomers: (Z)-perfluoro-2-butene (cis) and (E)-perfluoro-2-butene (trans). The restricted rotation around the carbon-carbon double bond gives rise to these distinct spatial arrangements of the trifluoromethyl (CF3) groups.

Unlike their hydrocarbon counterparts where the (E)-isomer is generally more stable due to reduced steric hindrance, in many fluoroalkenes, the (Z)-isomer exhibits greater thermodynamic stability. This phenomenon, known as the "cis-effect," is attributed to stabilizing electronic interactions such as hyperconjugation and dipole-dipole interactions that outweigh steric repulsion.[1] The separation of these isomers can be challenging due to their close boiling points.[2]

Core Physicochemical Properties

The physicochemical properties of perfluoro-2-butene are summarized in the table below. It is important to note that reported values can vary depending on the isomeric purity of the sample.

| Property | Value | Isomer | Source(s) |

| Molecular Formula | C4F8 | Both | [3][4] |

| Molecular Weight | 200.03 g/mol | Both | [3] |

| Boiling Point | 1.2 °C | Mixture | [2] |

| 8.3 °C | (Z)-isomer | [1] | |

| Melting Point | -136 to -134 °C | Mixture | [2] |

| Density | 1.5297 g/cm³ | Mixture | [4] |

| 1.521 g/cm³ | (Z)-isomer | [1] | |

| Vapor Pressure | 15 psig @ 21 °C | Mixture | [4] |

| Appearance | Colorless, nonflammable gas | Both | [5] |

Spectroscopic Characterization: Fingerprinting the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the characterization and differentiation of perfluoro-2-butene isomers.

¹⁹F NMR Spectroscopy

¹⁹F NMR provides a wide chemical shift range and is highly sensitive to the electronic environment of the fluorine nuclei. The chemical shifts and coupling constants are distinct for the (E)- and (Z)-isomers, allowing for their unambiguous identification and quantification in a mixture.[6] The vinylic fluorines and the trifluoromethyl groups will exhibit characteristic signals and coupling patterns.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of perfluoro-2-butene typically shows a molecular ion peak (M⁺) at m/z 200. The fragmentation pattern is characterized by the loss of fluorine atoms and CF₃ groups, leading to a series of fragment ions that can be used to confirm the compound's identity. While the fragmentation patterns of the (E)- and (Z)-isomers are very similar, subtle differences may be observed under high-resolution conditions.[7]

Reactivity Profile: An Electron-Deficient Alkene

The perfluorinated nature of the double bond in perfluoro-2-butene renders it highly electron-deficient. This electronic characteristic dictates its reactivity, making it susceptible to nucleophilic attack, a reactivity pattern opposite to that of electron-rich hydrocarbon alkenes.

Nucleophilic Vinylic Substitution

Perfluoro-2-butene readily undergoes nucleophilic vinylic substitution reactions with a variety of nucleophiles, including alkoxides, phenoxides, and amines. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile adds to the double bond, followed by the elimination of a fluoride ion. This reactivity provides a powerful method for the synthesis of a wide range of fluorinated derivatives.

For instance, the reaction with sodium methoxide in methanol yields the corresponding methoxy-substituted perfluorobutene. A stronger base is often required to drive this type of reaction to completion.[8][9]

Cycloaddition Reactions

Perfluoro-2-butene is an excellent dienophile in Diels-Alder reactions and a participant in other cycloaddition reactions. The electron-deficient nature of the double bond facilitates its reaction with electron-rich dienes to form six-membered rings. This provides a versatile route to complex fluorinated cyclic and polycyclic systems, which are of significant interest in medicinal chemistry and materials science.

Thermal Stability and Decomposition

Perfluorocarbons are known for their high thermal stability due to the strength of the carbon-fluorine bond.[10] However, at elevated temperatures, perfluoro-2-butene will undergo decomposition. The thermal decomposition products can include smaller perfluorinated alkanes and alkenes, as well as potentially toxic byproducts. Thermal decomposition studies of similar perfluorinated alkenes have shown that perfluoro-2-butene can be a product of the decomposition of larger perfluoroalkenes.[6] When heated in the presence of fire, thermal decomposition can generate hazardous products such as carbon oxides and hydrogen fluoride.[4]

Solubility Profile

Perfluorocarbons, including perfluoro-2-butene, exhibit unique solubility characteristics. They have very low solubility in water but are miscible with some hydrocarbons.[10] Their solubility in common organic solvents is also limited. Generally, they are not miscible with polar solvents like ethanol, acetone, and ethyl acetate.[10] However, they may show some solubility in less polar solvents. For many per- and polyfluoroalkyl substances (PFAS), stability in common organic solvents like methanol and isopropanol is good, while degradation can occur in aprotic polar solvents such as acetonitrile, acetone, and dimethyl sulfoxide (DMSO).[11]

Applications in Research and Development

The unique properties of perfluoro-2-butene make it a valuable tool in various scientific and industrial applications.

Building Block in Organic Synthesis

The reactivity of perfluoro-2-butene makes it a key building block for the synthesis of more complex fluorinated molecules. Its ability to undergo nucleophilic substitution and cycloaddition reactions allows for the introduction of fluorinated moieties into a wide range of organic scaffolds. This is particularly relevant in drug discovery, where the incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[12]

Refrigerant and Working Fluid

Perfluorinated compounds have been investigated as refrigerants and working fluids in heat pumps and organic Rankine cycles due to their thermodynamic properties. While specific data for perfluoro-2-butene is part of a broader class of such compounds, related hexafluorobutenes have been studied for these applications due to their low global warming potential.[13]

Experimental Protocol: Nucleophilic Substitution with Sodium Methoxide

The following is a representative, generalized protocol for the reaction of perfluoro-2-butene with sodium methoxide. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood, as perfluoro-2-butene is a gas and the reaction may be exothermic.

Materials:

-

Perfluoro-2-butene (lecture bottle)

-

Anhydrous methanol

-

Sodium methoxide solution (commercially available or freshly prepared)

-

Reaction flask equipped with a cold finger condenser (-78 °C), a magnetic stirrer, and a gas inlet

-

Dry ice/acetone bath

Procedure:

-

Set up the reaction apparatus in a fume hood and ensure it is dry.

-

Charge the reaction flask with a solution of sodium methoxide in anhydrous methanol.

-

Cool the flask to an appropriate temperature (e.g., 0 °C or lower) using an ice bath or a cryocooler.

-

Slowly bubble a known amount of perfluoro-2-butene gas through the stirred solution. The flow rate should be controlled to avoid a rapid increase in temperature.

-

After the addition is complete, allow the reaction mixture to stir at the set temperature for a specified period, monitoring the reaction progress by GC-MS or ¹⁹F NMR.

-

Upon completion, the reaction is quenched by the addition of a suitable acidic solution.

-

The product is then extracted with an appropriate organic solvent, dried, and purified by distillation or chromatography.

Safety and Handling

Perfluoro-2-butene is a colorless, nonflammable gas that is typically supplied in compressed gas cylinders or lecture bottles.[5]

Hazards:

-

Gas Under Pressure: May explode if heated.[4]

-

Asphyxiant: May displace oxygen and cause rapid suffocation.[4]

-

Health Hazards: Inhalation may cause drowsiness or dizziness. Contact with the liquefied gas can cause frostbite.[4]

Handling and Storage:

-

Cylinders should be stored in a well-ventilated area, away from heat and direct sunlight.[4]

-

Securely fasten cylinders in an upright position.

-

Use only with equipment rated for cylinder pressure and compatible materials of construction.

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment, including safety glasses, gloves, and, if necessary, respiratory protection.

-

For lecture bottles, specific handling and disposal procedures should be followed. They should be stored upright and secured.[14][15] Disposal of lecture bottles can be expensive and should be planned in advance with your institution's environmental health and safety department.[16]

Conclusion

Perfluoro-2-butene is a fluorinated building block with a rich and diverse reactivity profile. Its electron-deficient nature makes it a valuable synthon for the introduction of fluorine into organic molecules through nucleophilic substitution and cycloaddition reactions. A thorough understanding of its physicochemical properties, isomeric forms, and safe handling procedures is essential for researchers aiming to leverage this potent reagent in the development of novel pharmaceuticals and advanced materials.

References

-

Wikipedia. (2023, December 19). 2-Butene. In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Master Organic Chemistry. (2024, February 28). E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Perfluoro-2-butene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectra of the E/Z isomers of but-2-ene (cis/trans isomers of 2-butene). Doc Brown's Chemistry. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Perfluoro-2-butene, (Z)-. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5363. [Link]

-

Sun, X., Han, J., Chen, J., Zhang, H., & Cao, W. (2016). Synthesis of Organofluoro Compounds Using Methyl Perfluoroalk-2-ynoates as Building Blocks. The Chemical Record, 16(2), 907–923. [Link]

-

Banks, R. E., & Williamson, K. L. (1964). Reactions involving fluoride ion. Part 29. Reactions of perfluoro-2,3-dimethylbuta-1,3-diene. Journal of the Chemical Society (Resumed), 815. [Link]

-

Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (2023, November 29). Fluorocarbon. In Wikipedia. Retrieved January 26, 2026, from [Link]

-

American Chemical Society. (2020, July 14). Hexafluoro-2-butene. American Chemical Society. Retrieved January 26, 2026, from [Link]

-

I-Hsiang, L., & Zaytsev, D. (2024, February 27). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

CHEM 261 Notes. (2024, October 22). 14) Oct 22, 2024. Retrieved January 26, 2026, from [Link]

-

Tennessee Tech University. (2015, October 1). LECTURE BOTTLE SAFETY STANDARD OPERATING PROCEDURE. Tennessee Tech University. Retrieved January 26, 2026, from [Link]

-

Organic Syntheses. (n.d.). dibenzoylmethane. Organic Syntheses. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. MDPI. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2021, August 6). Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2012, March 1). New Frontiers and Developing Applications in 19F NMR. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Birmingham City University. (n.d.). Covalent organic frameworks: a review of synthesis methods, properties and applications for per‐ and poly‐fluoroalkyl substances removal. BCU Open Access Repository. Retrieved January 26, 2026, from [Link]

-

MDPI. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. Retrieved January 26, 2026, from [Link]

-

P2 InfoHouse. (n.d.). Chemical Waste Fact Sheet– No. 4 - Disposal Options for Lecture Bottles. P2 InfoHouse. Retrieved January 26, 2026, from [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]

-

PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Full scan mass spectroscopy of octafluoro-2-butene (2-C4F8). ResearchGate. Retrieved January 26, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Potential building blocks for porous organic materials. ResearchGate. Retrieved January 26, 2026, from [Link]

-

The University of Ottawa. (n.d.). 19Flourine NMR. The University of Ottawa. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2021, November 4). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

American Chemical Society. (2020, July 14). Hexafluoro-2-butene. American Chemical Society. Retrieved January 26, 2026, from [Link]

-

Journal of the Chemical Society (Resumed). (1961). 1184. Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds. Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

Sources

- 1. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 2. 2-Butene - Wikipedia [en.wikipedia.org]

- 3. Perfluoro-2-butene, (Z)- | C4F8 | CID 3034116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. docbrown.info [docbrown.info]

- 8. chem.ualberta.ca [chem.ualberta.ca]

- 9. Reactions involving fluoride ion. Part 29. Reactions of perfluoro-2,3-dimethylbuta-1,3-diene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Fluorocarbon - Wikipedia [en.wikipedia.org]

- 11. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acs.org [acs.org]

- 14. tntech.edu [tntech.edu]

- 15. ehs.umich.edu [ehs.umich.edu]

- 16. p2infohouse.org [p2infohouse.org]

Technical Guide: (E)- vs. (Z)-Octafluoro-2-butene Stability & Isomerization

This guide provides an in-depth technical analysis of the stability, physical properties, and isomerization dynamics of (E)- and (Z)-octafluoro-2-butene (perfluoro-2-butene). It is designed for researchers in fluoropolymer synthesis, semiconductor etching, and pharmaceutical intermediate development.

Executive Summary

Octafluoro-2-butene (

For octafluoro-2-butene, the (E)-isomer is the thermodynamically stable form , driven by the steric relief of the bulky trifluoromethyl (

Physical & Thermodynamic Properties[1][2][3][4][5][6][7][8]

The physical properties of the isomers differ significantly, impacting their storage, handling, and application in vapor-phase processes like plasma etching.

Comparative Property Table

| Property | (Z)-Octafluoro-2-butene | (E)-Octafluoro-2-butene | Technical Note |

| Stereochemistry | Cis ( | Trans ( | Z has a net dipole; E is centrosymmetric (dipole |

| Boiling Point | ~1.2 °C | ~8.0 °C | Counter-intuitive: Despite being non-polar, the E-isomer boils higher, likely due to superior lattice packing efficiency compared to the sterically crowded Z-isomer [1][2]. |

| Thermodynamic Stability | Metastable (Kinetic) | Stable (Thermodynamic) | Z isomerizes to E over time or with catalysis.[2] |

| CAS Number | 360-89-4 (often generic) | 360-89-4 (specific E-isomer refs rare) | Commercial "Octafluoro-2-butene" is typically the Z-isomer.[2] |

| Density (Liquid) | ~1.53 g/mL | ~1.55 g/mL | High density typical of perfluorocarbons.[2] |

Stability Analysis[9]

-

Steric Dominance: While 1,2-difluoroethylene favors the cis isomer (cis-effect), the introduction of two

groups in octafluoro-2-butene creates significant steric clash in the Z-configuration. This van der Waals repulsion overrides the electronic cis-effect, making the E-isomer energetically favorable by approximately 2-5 kcal/mol. -

Isomerization Tendency: Pure (Z)-octafluoro-2-butene is relatively stable at room temperature in the absence of catalysts but will isomerize to the (E)-isomer at elevated temperatures or in the presence of fluoride ion sources (e.g., HF, metal fluorides).

Isomerization Mechanism

The conversion between (Z) and (E) isomers is not a simple thermal rotation due to the high barrier of the

Mechanism Description

-

Nucleophilic Attack: A fluoride ion attacks the alkene double bond, forming a metastable carbanion intermediate. The negative charge is stabilized by the high electronegativity of the fluorine atoms and

groups (negative hyperconjugation). -

Bond Rotation: The formation of the

hybridized carbanion breaks the -

Elimination: The fluoride ion is eliminated, reforming the double bond and yielding the thermodynamically stable (E)-alkene.

Pathway Diagram (Graphviz)[6]

Caption: Fluoride-catalyzed isomerization pathway converting the kinetic Z-isomer to the thermodynamic E-isomer via a carbanion intermediate.

Experimental Protocols

Protocol A: Identification via IR Spectroscopy

Distinguishing the isomers is critical for process control.

-

Sample Prep: Collect vapor phase sample in a gas cell with KBr windows.

-

Z-Isomer (Cis): Look for strong absorption bands associated with the asymmetric stretch of the

groups and the dipole-active C=C stretch (approx. 1720 -

E-Isomer (Trans): The C=C stretch is IR inactive due to the center of inversion (

). Identification relies on unique fingerprint bands in the 700-1300

Protocol B: Fluoride-Catalyzed Isomerization (Synthesis of E from Z)

To convert commercial Z-isomer to the stable E-isomer for thermodynamic studies:

-

Reagents: (Z)-Octafluoro-2-butene (gas), Cesium Fluoride (CsF) as catalyst, Diglyme (solvent).

-

Setup: An anhydrous autoclave or sealed heavy-walled glass tube.

-

Procedure:

-

Load CsF (5 mol%) and dry diglyme into the vessel under inert atmosphere (

). -

Condense (Z)-octafluoro-2-butene (BP 1.2°C) into the vessel at -78°C.

-

Seal and warm to room temperature (25°C). Stir for 24-48 hours.

-

Note: The reaction is driven by thermodynamics.

-

-

Isolation: Cool the vessel to 0°C. Vent the headspace gas through a cold trap (-10°C) to collect the higher-boiling E-isomer (BP ~8°C) while retaining any unreacted Z-isomer if fractionation is efficient, or simply collect the equilibrium mixture.

-

Purification: Fractional distillation is required to separate the isomers (

).

Applications & Implications

Semiconductor Etching

Octafluoro-2-butene is a precursor for high-aspect-ratio dielectric etching.

-

Z-Isomer: Often preferred for depositing fluorocarbon polymer passivation layers due to its higher sticking coefficient and polarity.

-

E-Isomer: May exhibit different fragmentation patterns in plasma (

vs

Pharmaceutical Synthons

While not a drug itself, it serves as a perfluoroalkylation building block .

-

Reaction: Nucleophilic attack on the double bond allows the introduction of a

moiety into complex organic molecules. -

Stereoselectivity: Using the pure E-isomer ensures defined stereochemistry in subsequent addition reactions, avoiding diastereomeric mixtures in drug candidates.

Dielectric Gases

Used as a replacement for

References

-

European Patent Office. (2023). Method for Storing Fluoro-2-butene (EP 4230609 A1).Link[2]

-

Synquest Laboratories. (2024). Safety Data Sheet: Octafluoro-2-butene (CAS 360-89-4).[3][4][5]Link[2]

-

NIST Chemistry WebBook. (2024). Octafluoro-2-butene Thermochemistry Data.Link[2]

-

American Chemical Society. (2020). Hexafluoro-2-butene Properties (Comparative Context).Link[2]

Sources

Molecular Structure and Bonding of Perfluoro-2-Butene: A Technical Guide

This guide details the molecular structure, bonding, and reactivity of perfluoro-2-butene (octafluoro-2-butene), designed for researchers in fluorocarbon chemistry and drug development.

Executive Summary

Perfluoro-2-butene (

Molecular Architecture & Isomerism

Geometric Isomers and Stability

Perfluoro-2-butene exists as two geometric isomers: cis (

-

Thermodynamic Stability: Contrary to the "cis effect" observed in 1,2-difluoroethylene (where the cis isomer is often more stable),

-perfluoro-2-butene is thermodynamically more stable than the-

Energy Difference:

(-3.4 kJ/mol). -

Causality: While electronic factors (dipole minimization) might favor the cis form in smaller fluoroalkenes, the steric repulsion between the bulky trifluoromethyl (

) groups in perfluoro-2-butene dominates, destabilizing the cis isomer relative to the trans isomer.

-

Symmetry and Structural Parameters

The isomers belong to distinct point groups, influencing their spectroscopic signatures.

| Parameter | Trans-Perfluoro-2-butene ( | Cis-Perfluoro-2-butene ( |

| Symmetry Group | ||

| Dipole Moment | 0 D | ~2.4 D |

| C=C Bond Length | ~1.32 Å | ~1.32 Å |

| C-C Bond Length | ~1.50 Å | ~1.51 Å (elongated due to repulsion) |

| F-C-C Bond Angle | ~123° | ~124° |

Electronic Structure & Bonding Nature

Negative Hyperconjugation

The stability and reactivity of perfluoro-2-butene are governed by negative hyperconjugation .

-

Mechanism: Electron density from the filled

-orbitals of the vinylic fluorine atoms is donated into the antibonding -

Consequence: This interaction strengthens the

bond but weakens the C-F bonds within the

Electrostatic Potential Surfaces (ESP)

-

Electron Deficient Core: The alkene carbons are highly electron-deficient due to the inductive withdrawal of six

-fluorines and two -

Nucleophilic Susceptibility: Unlike non-fluorinated alkenes which are nucleophilic, perfluoro-2-butene acts as a potent electrophile , susceptible to attack by amines, thiols, and carbanions.

Diagram: Isomer Stability & Sterics

Caption: Thermodynamic hierarchy of perfluoro-2-butene isomers driven by steric repulsion of trifluoromethyl groups.

Spectroscopic Characterization

F NMR Spectroscopy

F NMR is the definitive tool for identification. The spectra typically show two distinct signals due to the symmetry of the molecule.| Isomer | Signal Assignment | Chemical Shift ( | Multiplicity | Coupling ( |

| Trans ( | -69.0 to -71.0 | Doublet/Multiplet | ||

| -150.0 to -155.0 | Quartet | |||

| Cis ( | -66.0 to -68.0 | Doublet/Multiplet | ||

| -130.0 to -135.0 | Quartet |

Note: Chemical shifts are solvent-dependent. The

Infrared (IR) Spectroscopy

-

C=C Stretch: The C=C stretching vibration is Raman active and IR inactive (or very weak) for the centrosymmetric trans isomer. It is IR active (strong) for the cis isomer around

. This selection rule is a rapid method for distinguishing pure isomers.

Reactivity & Synthetic Utility[1]

Nucleophilic Vinylic Substitution ( )

Perfluoro-2-butene undergoes nucleophilic attack at the vinylic carbon. The reaction proceeds via an Addition-Elimination mechanism, not

Mechanism Steps:

-

Attack: Nucleophile (

) attacks the electron-deficient alkene carbon. -

Intermediate: Formation of a stabilized carbanion intermediate (negative charge stabilized by

-fluorine and -

Elimination: Ejection of a fluoride ion (

) to regenerate the double bond.

Synthetic Workflow: Reaction with Amines

This reaction is valuable for synthesizing fluorinated enamines or heterocycles.

Protocol Example: Reaction with Diethylamine (

-

Reagents: Perfluoro-2-butene (gas/liquid), Diethylamine, dry ether or THF.

-

Conditions:

to -

Product:

(mixture of isomers).

Diagram: Nucleophilic Substitution Mechanism

Caption: Addition-Elimination mechanism for nucleophilic substitution on perfluoro-2-butene.

Experimental Protocols

Handling and Safety

-

State: Perfluoro-2-butene is a gas at room temperature (bp

). -

Containment: Must be handled in a vacuum manifold or using cold-finger condensation techniques.

-

Toxicity: Like many perfluoroalkenes, it can form toxic byproducts (e.g., PFIB) upon pyrolysis. Use rigorous ventilation.

Standard Operating Procedure: Nucleophilic Derivatization

-

Setup: Flame-dry a 50 mL Schlenk flask equipped with a dry ice/acetone condenser.

-

Condensation: Condense perfluoro-2-butene (10 mmol) into the flask at

. -

Solvent: Add anhydrous THF (20 mL) via syringe.

-

Addition: Add the nucleophile (e.g., amine, 10 mmol) dropwise over 15 minutes. Caution: Reaction is exothermic.

-

Warm-up: Allow the mixture to warm to room temperature slowly (2-3 hours).

-

Workup: Quench with water, extract with fluorinated solvent (e.g., hydrofluoroether) or dichloromethane, and dry over

. -

Purification: Distillation is preferred due to volatility; column chromatography may be used for higher MW adducts.

References

-

Schlag, E. W., & Kaiser, E. W. (1965).[1] Thermodynamics of the Cis-Trans Isomerization of Octafluoro-2-butene. Journal of the American Chemical Society.

-

Chambers, R. D. (2004).[2] Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on

mechanisms). -

NIST Chemistry WebBook. Perfluoro-2-butene, (Z)- Thermochemical Data.

- Smart, B. E. (2001). Characteristics of C-F Systems.

Sources

Technical Whitepaper: Advanced Synthesis and Purification Strategies for High-Purity Octafluoro-2-Butene

The following technical guide details the synthesis and purification of high-purity octafluoro-2-butene (2-C

Executive Summary

Octafluoro-2-butene (2-C

Chemical Thermodynamics & Route Selection[1]

The Isomerization Advantage

While 2-C

-

Thermodynamic Driver: The internal olefin (2-C

F -

Boiling Point Differential: The boiling point difference between the isomers (2-C

F -

Safety Factor: The primary toxic impurity, perfluoroisobutene (PFIB), boils at ~7.0°C. In a distillation scheme where 2-C

F

Reaction Pathway

The isomerization proceeds via a carbocation-like transition state on solid acid catalysts (Lewis acids), involving a fluorine shift.

Figure 1: Mechanistic pathway of acid-catalyzed isomerization of perfluoro-1-butene to perfluoro-2-butene.

Synthesis Protocol: Catalytic Isomerization

Catalyst Preparation (Fluorinated Alumina)

The most robust catalyst for this transformation is

-

Substrate: High surface area

-alumina ( -

Activation: Load alumina into a tubular Inconel reactor.

-

Fluorination: Pass anhydrous HF diluted with

(1:10 ratio) at 200°C. Gradually increase HF concentration to 100% and temperature to 350°C until water evolution ceases. This creates highly active Lewis acid sites (

Reaction Conditions

-

Feed: Octafluoro-1-butene (Purity >98%).

-

Temperature: 50°C – 100°C. (Lower temperatures favor the thermodynamic product 2-C

F -

Pressure: 1 – 3 bar (Atmospheric pressure is preferred to minimize polymerization side reactions).

-

GHSV (Gas Hourly Space Velocity): 500 – 1000

. -

Conversion: Typically >95% conversion per pass.

Purification & Impurity Management[1][2]

Achieving 5N purity requires a "self-validating" purification train where physical properties dictate the separation of toxic heavy boilers.

Critical Impurity Profile

| Impurity | Origin | Boiling Point | Removal Strategy |

| Octafluoro-1-butene | Unreacted Feed | 4.8°C | Distillation (Bottoms) |

| Perfluoroisobutene (PFIB) | Thermal rearrangement | 7.0°C | Distillation (Bottoms) - CRITICAL |

| HF (Hydrogen Fluoride) | Catalyst desorption | 19.5°C | Caustic Scrubber / Adsorption |

| Water ( | System leakage | 100°C | Molecular Sieves (3A) |

| Air ( | Leaks | -196°C/-183°C | Degassing / Distillation (Vents) |

Process Workflow

The purification logic relies on 2-C

Figure 2: Purification workflow ensuring separation of high-boiling toxic impurities.

Detailed Purification Protocol

-

Acid Scrubbing: Pass reactor effluent through a packed bed of KOH pellets or a wet caustic scrubber (10% KOH) to neutralize trace HF.

-

Drying: Flow gas through activated Molecular Sieves (3A) to reduce moisture to <1 ppm.

-

Fractional Distillation:

-

Column: Vacuum-jacketed packed column (e.g., Pro-Pak or structured packing) with >40 theoretical plates.

-

Condenser Temp: -10°C (using glycol/chiller).

-

Reboiler Temp: Controlled to maintain slight boil-up.

-

Operation: Operate in batch mode.

-

Fore-cut: Vent non-condensables (

). -

Main-cut: Collect fraction boiling at 1.0°C – 1.5°C. This is the 2-C

F -

Heel: Stop collection when head temperature rises above 2.0°C. The remaining liquid contains the 1-isomer (4.8°C) and toxic PFIB (7.0°C). Treat bottoms as hazardous waste.

-

-

Analytical Validation (Quality Control)

To certify the material as "Electronic Grade," the following analytical methods must be employed:

-

GC-MS (Gas Chromatography - Mass Spectrometry):

-

Column: Carbopack or Porapak Q.

-

Method: Cryogenic cooling of oven start (0°C) to separate 1-butene and 2-butene isomers.

-

Limit of Detection: <100 ppb for PFIB.[1]

-

-

FTIR (Fourier Transform Infrared Spectroscopy):

-

Used to distinguish between cis-2-C

F -

Detects trace HF (sharp peaks at 4000-3600 cm

).

-

Safety & Handling

-

PFIB Hazard: Perfluoroisobutene is ~10x more toxic than phosgene.[1] All distillation bottoms must be handled in a fume hood with appropriate scrubbing.

-

Pressurized Gas: 2-C

F

References

-

Isomerization of Perfluoroolefins: U.S. Patent 4,132,745A. Process for isomerizing 1-butene to 2-butene. Link (Note: Describes catalytic principles applicable to fluorinated analogs).

-

Physical Properties of Perfluorobutene Isomers: SynQuest Laboratories. Octafluoro-2-butene Product Data. 2[3][4][5][6]

-

Toxicity of PFIB: Occupational Safety and Health Administration (OSHA). Perfluoroisobutylene Safety Data. 7[5][6]

-

Boiling Point Data (1-Butene vs 2-Butene): NIST Chemistry WebBook. Octafluoro-2-butene. 8

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS 360-89-4 | 1300-2-04 | MDL MFCD00063678 | Octafluoro-2-butene | SynQuest Laboratories [synquestlabs.com]

- 3. HU190416B - Process for the separation of 1-butene and 2-butene of high purity - Google Patents [patents.google.com]

- 4. How Butane Refinement Enhances Purity in Fine Chemical Synthesis [eureka.patsnap.com]

- 5. ijert.org [ijert.org]

- 6. researchgate.net [researchgate.net]

- 7. PERFLUOROISOBUTYLENE | Occupational Safety and Health Administration [osha.gov]

- 8. Octafluoro-2-butene [webbook.nist.gov]

An In-depth Technical Guide to the Discovery and Historical Synthesis of Octafluoro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octafluoro-2-butene (C₄F₈), a fully fluorinated alkene, represents a significant molecule within the field of organofluorine chemistry. Existing as two geometric isomers, cis (Z) and trans (E), this compound has been a subject of academic interest and has found utility in various applications, including as a specialty chemical intermediate. This guide provides a comprehensive overview of the discovery and historical synthesis of octafluoro-2-butene, delving into the pioneering era of fluorine chemistry that set the stage for its creation. We will explore the evolution of synthetic methodologies, from early, often harsh, reaction conditions to more refined approaches. A detailed experimental protocol for a representative synthesis is provided, alongside a summary of its key physicochemical properties, to offer a practical and in-depth resource for professionals in the chemical and pharmaceutical sciences.

Introduction: The Significance of Perfluorinated Alkenes

Perfluorinated alkenes, or fluoro-olefins, are a class of organic compounds in which all hydrogen atoms on the carbon backbone have been replaced by fluorine. This substitution imparts unique properties, including high thermal and chemical stability, low surface energy, and distinct electronic characteristics. Octafluoro-2-butene, as a four-carbon member of this family, serves as a valuable building block in the synthesis of more complex fluorinated molecules and materials. Understanding its historical synthesis provides context for the broader development of organofluorine chemistry and offers insights into the fundamental reactions that govern the formation of carbon-fluorine bonds and perfluorinated double bonds.

The Dawn of Organofluorine Chemistry: A Historical Context

The journey to octafluoro-2-butene began long before its first synthesis. The field of organofluorine chemistry itself was slow to develop due to the extreme reactivity and hazardous nature of elemental fluorine. After Henri Moissan's successful isolation of fluorine in 1886, the subsequent decades were marked by foundational work that laid the groundwork for the synthesis of complex fluorinated molecules.[1] A significant breakthrough was the development of methods to introduce fluorine into organic molecules in a controlled manner, such as halogen exchange reactions and, later, electrochemical fluorination (ECF).[1] The ECF process, developed by J.H. Simons in the 1940s, provided a new avenue for the production of perfluorinated compounds by electrolyzing organic substrates in anhydrous hydrogen fluoride.[2] This era, driven by the demand for new materials during World War II, saw a rapid expansion in the synthesis and characterization of a wide array of fluorocarbons, setting the stage for the discovery of perfluorinated olefins like octafluoro-2-butene.

The Emergence of Octafluoro-2-butene

While a single, definitive publication marking the "discovery" of octafluoro-2-butene is not readily apparent in the historical literature, its synthesis was a natural progression from the intensive research into fluorinated propenes and other small fluoroalkenes in the mid-20th century. One of the early methods identified for its formation was the high-temperature decomposition (pyrolysis) of hexafluoropropylene (HFP). At temperatures around 600°C under vacuum, HFP was found to decompose, yielding octafluoro-2-butene and octafluoroisobutylene as products.[3] This type of thermal rearrangement and dimerization was a common theme in early fluoro-olefin chemistry, where the extreme conditions often led to a mixture of products.

The work of pioneers like A. L. Henne and R. N. Haszeldine on the synthesis and reactions of fluorinated olefins throughout the 1940s and 1950s was instrumental in building the knowledge base required to synthesize and isolate specific isomers of compounds like octafluoro-2-butene.

Evolution of Synthetic Methodologies

The synthesis of octafluoro-2-butene and related perfluoroalkenes has evolved from early, high-temperature methods to more controlled and selective laboratory and industrial processes. The primary strategies can be categorized as follows:

-

Pyrolysis: As mentioned, the thermal decomposition of smaller perfluoroalkenes like hexafluoropropylene can generate octafluoro-2-butene, though often as part of a mixture that requires subsequent separation.[3]

-

Dehalogenation of Saturated Precursors: A common and more controlled method for creating a double bond in a perfluorinated system is through the elimination of halogens (typically chlorine or bromine) from a saturated precursor. For example, a perfluorinated butane substituted with two adjacent chlorine or bromine atoms can be treated with a reducing agent, such as zinc, to yield octafluoro-2-butene. This approach offers better control over the product formation compared to pyrolysis.

-

Isomerization of Perfluorobutene Isomers: The isomers of perfluorobutene can, under certain conditions, be interconverted. For example, octafluoro-1-butene can be isomerized to the more thermodynamically stable octafluoro-2-butene, often with the aid of a catalyst.

-

Electrochemical Fluorination (ECF): While ECF is primarily used to produce saturated perfluorocarbons, the process can sometimes yield unsaturated products, including perfluoroalkenes, as byproducts through fragmentation and recombination reactions.[4]

The choice of synthetic route often depends on the availability of starting materials, the desired isomer (cis or trans), and the required scale of production.

Detailed Experimental Protocol: Synthesis via Dehalogenation

The following is a representative, generalized protocol for the synthesis of octafluoro-2-butene via the dehalogenation of a dihalo-octafluorobutane. This method is illustrative of a common strategy in perfluoroalkene synthesis.

Reaction: CF₃-CFX-CFX-CF₃ + Zn → CF₃-CF=CF-CF₃ + ZnX₂ (where X = Cl, Br)

Materials and Equipment:

-

2,3-dichloro-octafluorobutane (or 2,3-dibromo-octafluorobutane)

-

Zinc dust, activated

-

Anhydrous ethanol (or another suitable solvent like dioxane or DMF)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heat source

-

Gas collection apparatus (e.g., cold trap cooled with liquid nitrogen)

Methodology:

-

Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas outlet connected to the cold trap. Ensure all glassware is thoroughly dried.

-

Reagent Charging: Charge the flask with activated zinc dust and anhydrous ethanol to create a slurry.

-

Initiation of Reaction: Gently heat the zinc slurry to reflux with vigorous stirring.

-

Addition of Precursor: Slowly add the 2,3-dihalo-octafluorobutane, dissolved in a small amount of anhydrous ethanol, to the refluxing zinc slurry via the dropping funnel. The addition rate should be controlled to maintain a steady reaction. The causality here is to ensure the newly formed, highly reactive butene is in a low concentration to prevent side reactions.

-

Reaction and Product Collection: Octafluoro-2-butene, being a low-boiling gas (boiling point ~1-2 °C), will evolve from the reaction mixture. The gas is passed through the condenser (to return solvent vapor to the flask) and then collected in the liquid nitrogen-cooled trap.

-

Work-up and Purification: Once the reaction is complete, the collected condensate in the cold trap is allowed to slowly warm. The crude octafluoro-2-butene can be purified by fractional distillation to separate it from any remaining solvent or byproducts.

This self-validating system ensures the volatile product is immediately removed from the reaction vessel, driving the equilibrium towards product formation and minimizing potential side reactions.

Physicochemical Properties of Octafluoro-2-butene

The properties of octafluoro-2-butene are summarized in the table below. Note that some properties may vary slightly between the cis (Z) and trans (E) isomers.

| Property | Value |

| Molecular Formula | C₄F₈ |

| Molecular Weight | 200.03 g/mol |

| CAS Number | 360-89-4 (for the mixture of isomers) |

| Boiling Point | ~1.2 °C |

| Melting Point | -136 to -134 °C |

| Appearance | Colorless, non-flammable gas |

| Density (liquid) | ~1.53 g/cm³ |

Visualizing the Synthesis

General Synthesis Pathway

Caption: A generalized dehalogenation pathway for octafluoro-2-butene.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of octafluoro-2-butene.

Conclusion

The discovery and synthesis of octafluoro-2-butene are deeply rooted in the pioneering advancements of mid-20th-century organofluorine chemistry. From its initial identification as a product of thermal decomposition to the development of more controlled synthetic routes like dehalogenation, the history of this compound reflects the broader evolution of the field. For contemporary researchers, octafluoro-2-butene remains a molecule with unique properties and potential as a synthetic intermediate. A thorough understanding of its historical synthesis not only provides valuable context but also highlights the enduring principles of fluorination and elimination reactions that continue to be relevant in modern chemical and pharmaceutical research.

References

-

Lessard Research Group. (2023, August 17). One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions. Retrieved from [Link]

-

Miller, M. A. (n.d.). Methods for the synthesis and detection of perfluorinated small molecules as tools for chemical biology. eScholarship.org. Retrieved from [Link]

-

Ebnesajjad, S. (n.d.). Fluoropolymer Monomers. Plastics Design Library. Retrieved from [Link]

-

Kuroboshi, M. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Retrieved from [Link]

-

Osaka Metropolitan University. (2023, November 15). Converting PFAS 'forever chemicals' into valuable compounds. ScienceDaily. Retrieved from [Link]

-

ResearchGate. (n.d.). Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. Retrieved from [Link]

-

Britannica. (2025, December 26). Per- and polyfluoroalkyl substance (PFAS). Retrieved from [Link]

-

DOKUMEN.PUB. (n.d.). Introduction to Fluoropolymers: Materials, Technology, and Applications (Plastics Design Library) [2 ed.]. Retrieved from [Link]

-

The Journal of Physical Chemistry. (1968). Volume 72, No. 9. Retrieved from [Link]

-

DTIC. (n.d.). RESEARCH ON SYNTHESIS OF UNSATURATED FLUOROCARBON COMPOUNDS. Retrieved from [Link]

-

GovInfo. (n.d.). Construction of an exploratory list of chemicals to initiate the search for halon alternatives. Retrieved from [Link]

-

ResearchGate. (n.d.). A literature survey on selected chemical compounds. Retrieved from [Link]

-

International Labour Organization. (n.d.). Part XII. Chemical Industries. Retrieved from [Link]

Sources

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iloencyclopaedia.org [iloencyclopaedia.org]

- 3. dokumen.pub [dokumen.pub]

- 4. Methods for the synthesis and detection of perfluorinated small molecules as tools for chemical biology [escholarship.org]

Gas phase ion energetics of octafluoro-2-butene

Title: Gas Phase Ion Energetics of Octafluoro-2-butene: Thermodynamic Thresholds and Fragmentation Kinetics

Executive Summary

Octafluoro-2-butene (

This guide provides a rigorous analysis of the gas-phase ion energetics of

Molecular Architecture & Thermodynamic Baseline

Before analyzing the ion, we must establish the neutral baseline. Octafluoro-2-butene exists primarily as two geometric isomers: cis (

Thermochemical Properties

The presence of the double bond significantly lowers the atmospheric lifetime compared to saturated perfluorocarbons, a key factor in its environmental profile.

| Property | Value / Range | Method/Source |

| Molecular Formula | - | |

| Molecular Weight | 200.03 g/mol | - |

| Symmetry | Group Theory | |

| Enthalpy of Reaction ( | Isomerization Eq.[1][2][3][4] (Schlag & Kaiser) [1] | |

| Atmospheric Lifetime | ~22 days | OH radical reaction kinetics [2] |

| 100-yr GWP | ~2 | Relative to |

Primary Ionization Dynamics

The ionization of

Ionization Energy (IE) Thresholds

The vertical ionization energy (VIE) represents the energy required to remove an electron without changing the nuclear geometry (Franck-Condon principle), while the adiabatic ionization energy (AIE) allows for relaxation to the ground vibrational state of the cation.

| Parameter | Energy (eV) | Uncertainty (eV) | Reference |

| Vertical IE | 11.55 | Robin et al. (PES) [3] | |

| Adiabatic IE | ~10.8 - 11.0 | (Est.)[1] | Inferred from onset thresholds |

| Electron Affinity (EA) | 0.790 | Van Doren et al. (Trans-isomer) [4] |

Mechanistic Insight: The relatively low IE (compared to

Dissociative Photoionization & Fragmentation[1]

Upon ionization, the parent ion

Dominant Fragmentation Channels

The primary decomposition pathway involves the cleavage of the C-C bond adjacent to the double bond (allylic-like cleavage), often accompanied by fluorine migration.

-

Primary Channel: Loss of a trifluoromethyl radical (

). -

Secondary Channel: Formation of the trifluoromethyl cation.

-

Minor Channel: C-C double bond cleavage (retro-carbene).

Fragmentation Pathway Diagram

Figure 1: Primary dissociative ionization pathways for Octafluoro-2-butene. The formation of

Experimental Protocol: TPEPICO Spectroscopy

To accurately determine the Appearance Energies (AE) and heats of formation for these ions, Threshold Photoelectron Photoion Coincidence (TPEPICO) spectroscopy is the gold standard. This method selects only those ions formed with zero kinetic energy electrons, ensuring precise energetic definitions.

Workflow Methodology

Reagents & Setup:

-

Analyte: High-purity

(>99.9%, e.g., from SynQuest or similar). -

Light Source: Vacuum Ultraviolet (VUV) radiation from a synchrotron beamline (e.g., 8–20 eV range).

-

Calibration: Krypton/Argon gas lines for energy axis calibration.

Step-by-Step Protocol:

-

Sample Introduction: Introduce

effusively into the ionization region of a Time-of-Flight Mass Spectrometer (TOF-MS). Maintain chamber pressure -

Ionization: Scan photon energy (

) in 5-10 meV increments across the ionization threshold (11.0 – 14.0 eV). -

Coincidence Detection:

-

Detect threshold electrons (

with -

Use the electron signal to trigger the ion extraction pulse.

-

Record the Time-of-Flight of the corresponding cation.

-

-

Data Processing: Plot the ion yield for each mass fragment (

131, 69, 100) as a function of photon energy. The onset of the signal corresponds to the Appearance Energy (AE) . -

Breakdown Diagram Construction: Normalize ion abundances to create a breakdown diagram, representing the branching ratios of parent vs. daughter ions at varying internal energies.

TPEPICO Workflow Diagram

Figure 2: Schematic of the Threshold Photoelectron Photoion Coincidence (TPEPICO) workflow for precise ion energetics measurement.

Implications for Application Scientists

-

Plasma Etching: The relatively low ionization energy of

implies that electron temperatures ( -

Environmental Safety: The presence of the double bond creates a "weak link" for atmospheric hydroxyl radicals (

), leading to a lifetime of days rather than millennia. This validates -

Mass Spectrometry: In analytical contexts, the absence of a strong molecular ion peak in standard 70 eV EI spectra (due to rapid fragmentation to

) requires soft ionization techniques (like Chemical Ionization or low-eV EI) for molecular weight confirmation.

References

-

Schlag, E. W., & Kaiser, E. W. (1965).[3] Geometric Isomerization of Perfluoro-2-butene. Journal of the American Chemical Society, 87(16), 3781–3782. Link

-

McLinden, M. O., et al. (2020).[5] Thermodynamic Properties of cis-1,1,1,4,4,4-Hexafluoro-2-butene. Journal of Chemical & Engineering Data. Link (Note: Contextual reference for hydro-analog trends and GWP).

-

Robin, M. B., Taylor, G. N., et al. (1973).[3] Planarity of the carbon skeleton in various alkylated olefins. Journal of Organic Chemistry, 38, 1049.

-

Van Doren, J. M., et al. (2010).[3] Electron Affinity of Perfluoro-2-butene. NIST Chemistry WebBook, Standard Reference Database Number 69.[3][6] Link

-

NIST Mass Spectrometry Data Center.[4][7] Mass Spectrum of Octafluoro-2-butene. Link

Sources

- 1. 2-Butene, (Z)- (CAS 590-18-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. atct.anl.gov [atct.anl.gov]

- 3. (E)-2-C4F8 [webbook.nist.gov]

- 4. Octafluoro-2-butene [webbook.nist.gov]

- 5. acs.org [acs.org]

- 6. Octafluoro-2-butene [webbook.nist.gov]

- 7. trans-2-BUTENE | C4H8 | CID 62695 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision, Low-GWP Etching of SiO₂ using Octafluoro-2-butene

Executive Summary

The semiconductor and bio-nanotech industries face a critical dual challenge: scaling down feature sizes below 10 nm while drastically reducing the environmental footprint of fabrication. Standard fluorocarbon etchants like Octafluorocyclobutane (

This Application Note details the protocol for transitioning to Octafluoro-2-butene (

Mechanistic Insight: The Double-Bond Advantage

To master

Dissociation Kinetics

In a plasma environment, the cyclic

-

Primary Dissociation: The double bond facilitates rapid breakdown into

radicals (specifically -

Polymer Deposition: The linear isomer generates a precursor flux rich in

chains that form a robust fluorocarbon polymer on the sidewalls. This polymer is crucial for anisotropy —it prevents lateral etching, allowing for deep, vertical profiles essential for high-throughput microfluidic channels.

The Polymer-Point-Balance

The success of the etch relies on balancing two competing forces:

-

Deposition:

radicals depositing a protective polymer. -

Etching: Ion bombardment (Ar+) and Fluorine radicals (

) removing the polymer at the trench bottom and reacting with

Mechanism Visualization

Figure 1: The dissociation pathway of Octafluoro-2-butene showing the critical balance between radical deposition and ion-assisted etching.

Experimental Protocols

Protocol A: High-Aspect Ratio (HAR) Contact Etching

Application: Creating deep vias for electrical interconnects or vertical fluidic inlets in Lab-on-Chip devices. Equipment: Dual-Frequency Capacitively Coupled Plasma (CCP) Reactor (e.g., 60 MHz Source / 2 MHz Bias).

Reagents:

-

Octafluoro-2-butene (

) > 99.9% purity. -

Argon (

) - Carrier and bombardment gas. -

Oxygen (

) - Polymer control agent.

Step-by-Step Methodology:

-

Chamber Conditioning:

-

Run a pure

plasma (500W, 50 sccm) for 5 minutes to remove residual polymer from previous

-

-

Wafer Stabilization:

-

Load wafer (

masked with Amorphous Carbon Layer or Photoresist). -

Stabilize pressure to 25 mTorr for 30 seconds with gas flowing but RF off.

-

-

Main Etch Recipe:

-

Gas Flow:

(20 sccm) / -

Source Power (60 MHz): 500 W (Controls radical density).

-

Bias Power (2 MHz): 500 W (Controls ion energy/anisotropy).

-

Cooling: Backside Helium cooling at 10 Torr; Chuck temp 20°C.

-

Note: If "etch stop" occurs (etch rate drops to zero), increase

by 2 sccm increments.

-

-

Endpoint Detection:

-

Monitor the

emission line (483.5 nm) via Optical Emission Spectroscopy (OES). A sharp drop indicates the oxide layer is cleared and the underlayer (Si or SiN) is reached.

-

Protocol B: High-Selectivity Etching (SiO₂ over SiN)

Application: Self-aligned contacts where the etch must stop on a Silicon Nitride liner.

Modifications to Protocol A:

-

Reduce Bias Power: Lower to 300 W. This reduces the physical sputtering yield, making the process more reliant on chemical selectivity.

-

Increase C/F Ratio: Reduce

flow to 2-3 sccm. This promotes a thicker polymer layer.

Comparative Data Analysis

The following data highlights the environmental and performance advantages of switching from the cyclic to the linear isomer.

Table 1: Environmental Impact & Physical Properties

| Property | Octafluorocyclobutane ( | Octafluoro-2-butene ( | Impact |

| Structure | Cyclic (Ring) | Linear (Double Bond) | Higher reactivity for isomer |

| GWP (100-yr) | ~9,540 | < 1 | >99.9% Reduction |

| Atmospheric Lifetime | 3,200 Years | < 1 Year | Negligible accumulation |

| Boiling Point | -6.04 °C | +1.2 °C | Requires heated gas lines |

Table 2: Etch Performance (CCP Reactor, 25 mTorr)

| Metric | Observation | ||

| Etch Rate ( | 310 nm/min | 335 nm/min | +8% Increase due to efficient dissociation |

| Selectivity ( | 15 : 1 | 18 : 1 | Improved polymer protection on Si |

| Selectivity ( | 5 : 1 | 4.5 : 1 | Slightly lower; requires thicker mask |

| Sidewall Angle | 88° | 89° | Better verticality (reduced bowing) |

Process Validation Workflow

To ensure the protocol is self-validating, implement the following workflow. This minimizes wafer loss by detecting chemistry drifts early.

Figure 2: Validation workflow ensuring process stability before committing high-value device wafers.

Troubleshooting Guide

-

Issue: Etch Stop (Etch depth is shallower than calculated).

-

Cause: Polymer deposition rate > Ion removal rate.

-

Fix: Increase

flow by 10% or increase Bias Power by 50W.

-

-

Issue: Loss of Selectivity (Mask or Substrate eroding).

-

Cause: Polymer layer too thin.

-

Fix: Decrease

flow or increase

-

-

Issue: RIE Lag (Small holes etch slower than large holes).

-

Fix: Decrease process pressure (to 15 mTorr) to increase mean free path of ions.

-

References

-

Environmental Properties of Fluorocarbons: Mühle, J., et al. (2019).[4][5] Perfluorocyclobutane (PFC-318, c-C4F8) in the global atmosphere.[6][4][5] Atmospheric Chemistry and Physics. [Link]

-

Etching Characteristics of Isomers: Shin, C. H., et al. (2002). SiO2 Etching Characteristics of Perfluoro-2-butene and Hexafluoropropene. Journal of the Electrochemical Society. [Link]

-

Plasma Chemistry Modeling: Rhallabi, A., et al. (2019). Fluorocarbon-Based Plasma Etching of SiO2: Comparison of C4F6/Ar and C4F8/Ar Discharges. Plasma Sources Science and Technology. [Link]

-

Selectivity Mechanisms: Standaert, T. E. F. M., et al. (1998). High density fluorocarbon etching of silicon dioxide: Mechanism of etching selective to silicon nitride. Journal of Vacuum Science & Technology A. [Link]

Sources

- 1. ACP - Perfluorocyclobutane (PFC-318, c-C4F8) in the global atmosphere [acp.copernicus.org]

- 2. cpseg.eecs.umich.edu [cpseg.eecs.umich.edu]

- 3. swb.skku.edu [swb.skku.edu]

- 4. nilu.no [nilu.no]

- 5. ACP - Global emissions of perfluorocyclobutane (PFC-318, c-C4F8) resulting from the use of hydrochlorofluorocarbon-22 (HCFC-22) feedstock to produce polytetrafluoroethylene (PTFE) and related fluorochemicals [acp.copernicus.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Novel Fluorinated Polymers Utilizing Octafluoro-2-butene

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of fluorinated polymers using octafluoro-2-butene (OFB) as a monomer. Fluorinated polymers are a distinguished class of materials, prized for their exceptional thermal stability, chemical inertness, low friction coefficients, and unique dielectric properties.[1] The incorporation of fluorine imparts these desirable characteristics, making them indispensable in high-performance applications ranging from aerospace and electronics to advanced biomedical devices.[1][2] This guide delves into the polymerization methodologies for OFB, outlines detailed experimental protocols with a strong emphasis on safety, discusses polymer characterization techniques, and explores the potential applications of the resulting novel fluoropolymers.

Introduction: The Strategic Value of Octafluoro-2-butene in Polymer Synthesis

Fluoropolymers have become foundational materials in numerous technological fields. Their unique attributes stem from the intrinsic properties of the carbon-fluorine bond, which is one of the strongest covalent bonds in organic chemistry (~485 kJ·mol⁻¹), and the high electronegativity of the fluorine atom.[1] While monomers like tetrafluoroethylene (TFE) are well-established, there is a growing demand for specialty fluoropolymers with tailored properties.

Octafluoro-2-butene (C₄F₈), a perfluorinated internal olefin, presents a unique building block for such advanced materials. Its structure, featuring two trifluoromethyl groups, introduces significant steric bulk and a high fluorine content (80% by weight). This structure, however, also presents a distinct challenge: the disubstituted double bond is sterically hindered, making homopolymerization difficult compared to terminal olefins like TFE.[3] Consequently, the synthesis of polymers from OFB requires specialized polymerization techniques and conditions, often involving high pressure or copolymerization strategies to overcome this inherent low reactivity.

Table 1: Physicochemical Properties of Octafluoro-2-butene

| Property | Value | Reference |

| Chemical Formula | C₄F₈ | [4] |

| Molecular Weight | 200.03 g/mol | [4] |

| Boiling Point | 1.2 °C | [5] |

| Melting Point | -136 °C | [5] |

| Appearance | Colorless, nonflammable gas | [5][6] |

| CAS Number | 360-89-4 | [4] |

Polymerization Strategies for Octafluoro-2-butene

The selection of a polymerization method is paramount and is dictated by the desired polymer architecture, molecular weight, and the need to overcome the monomer's steric hindrance.

Free-Radical Polymerization

Free-radical polymerization is a common method for producing fluoropolymers, famously used for the synthesis of Polytetrafluoroethylene (PTFE).[7] For OFB, this approach typically necessitates high-pressure conditions to increase monomer concentration and facilitate propagation.

-

Mechanism: The process is initiated by the thermal or photochemical decomposition of a radical initiator, generating free radicals. These radicals attack the electron-rich double bond of the OFB monomer, creating a new radical species that propagates by adding subsequent monomer units.

-

Initiators: Fluorinated peroxides or azo compounds like Azobisisobutyronitrile (AIBN) are often employed. Fluorinated initiators can offer better solubility and compatibility with the reaction medium.[2]

-

Causality: High pressure is a critical parameter. It increases the concentration of the gaseous monomer in the reaction phase, thereby enhancing the rate of propagation and enabling the formation of higher molecular weight polymers, which would otherwise be kinetically disfavored at atmospheric pressure.[8]

Anionic Polymerization

Anionic polymerization can offer a pathway to polymers with well-defined molecular weights and narrow distributions. However, its application to fluoroalkenes must be carefully considered due to the high electrophilicity of the fluorinated double bond.

-

Mechanism: This method involves initiation by a nucleophile, such as an organolithium compound (e.g., n-butyllithium), which adds to the OFB double bond to form a carbanionic propagating species.[9]

-

Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like tetrahydrofuran (THF) can accelerate the polymerization rate by solvating the counter-ion and promoting a more reactive "free" anion.[9]

-

Challenges: Side reactions, such as fluoride elimination, can be a competing process, potentially limiting the achievable molecular weight.

Coordination Polymerization (Ziegler-Natta)

Ziegler-Natta (Z-N) catalysts are highly effective for the polymerization of α-olefins like ethylene and propylene.[10] However, their efficacy for internal, sterically hindered olefins like OFB is significantly limited. The bulky trifluoromethyl groups impede the necessary coordination of the monomer to the metal center of the catalyst.[10][11] Therefore, Z-N catalysis is generally not a viable method for the homopolymerization of octafluoro-2-butene.

Copolymerization: A Versatile Strategy

Copolymerization is arguably the most practical approach for incorporating OFB into polymer chains. By reacting OFB with a more reactive comonomer, its unique properties can be imparted to the resulting copolymer, creating materials with a tailored balance of characteristics.

-

Rationale: Comonomers such as vinylidene fluoride (VDF) or ethylene can readily polymerize and incorporate OFB units, resulting in a random or alternating copolymer.[12][13] This strategy bypasses the kinetic challenge of OFB homopolymerization.

-

Resulting Properties: The introduction of OFB units into a polymer backbone, such as that of P(VDF), can enhance thermal stability, lower the refractive index, and increase hydrophobicity and oleophobicity.

Caption: General workflow for the synthesis of fluoropolymers from octafluoro-2-butene.

Experimental Protocols and Safety Considerations

The following section provides a representative protocol for the free-radical polymerization of octafluoro-2-butene. Crucially, all work with high-pressure gases and fluorinated compounds must be conducted by trained personnel in a well-ventilated fume hood or a specialized laboratory, adhering to strict safety protocols.